molecular formula C7H11NO B1265995 1-(Pyrrolidin-1-yl)prop-2-en-1-one CAS No. 31605-88-6

1-(Pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B1265995
Key on ui cas rn: 31605-88-6
M. Wt: 125.17 g/mol
InChI Key: WLPAQAXAZQUXBG-UHFFFAOYSA-N
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Patent
US09062002B2

Procedure details

To a stirred solution of pyrrolidine (2 g, 28.16 mmol) in anhydrous DCM (30 ml) was added triethylamine (15.56 ml, 111.88 mmol) and acryloyl chloride (3.04 g, 33.77 mmol) at 0° C. The reaction mixture was stirred at 20-35° C. for 16 h. The progress of the reaction was monitored by TLC. After 16 h of stirring, the reaction mixture was diluted with water (50 ml) and extracted with ethyl acetate (2×50 ml). The combined organic layers was washed with brine (50 ml), followed by drying over anhydrous Na2SO4 and filtering. The filtrate was rotary evaporated to get the desired compound as a brown liquid (1.1 g, 31%). 1H NMR (400 MHz, DMSO-d6) δ 6.49-6.33 (m, 2H), 5.66 (dd, J=9.8, 2.4 Hz, 1H), 3.54 (dt, J=6.8, 3.9 Hz, 4H), 2.02-1.91 (m, 2H), 1.90-1.82 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15.56 mL
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:13](Cl)(=[O:16])[CH:14]=[CH2:15]>C(Cl)Cl.O>[N:1]1([C:13](=[O:16])[CH:14]=[CH2:15])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
15.56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.04 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20-35° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 16 h of stirring
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
The combined organic layers was washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
The filtrate was rotary evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(CCCC1)C(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09062002B2

Procedure details

To a stirred solution of pyrrolidine (2 g, 28.16 mmol) in anhydrous DCM (30 ml) was added triethylamine (15.56 ml, 111.88 mmol) and acryloyl chloride (3.04 g, 33.77 mmol) at 0° C. The reaction mixture was stirred at 20-35° C. for 16 h. The progress of the reaction was monitored by TLC. After 16 h of stirring, the reaction mixture was diluted with water (50 ml) and extracted with ethyl acetate (2×50 ml). The combined organic layers was washed with brine (50 ml), followed by drying over anhydrous Na2SO4 and filtering. The filtrate was rotary evaporated to get the desired compound as a brown liquid (1.1 g, 31%). 1H NMR (400 MHz, DMSO-d6) δ 6.49-6.33 (m, 2H), 5.66 (dd, J=9.8, 2.4 Hz, 1H), 3.54 (dt, J=6.8, 3.9 Hz, 4H), 2.02-1.91 (m, 2H), 1.90-1.82 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15.56 mL
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
31%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[C:13](Cl)(=[O:16])[CH:14]=[CH2:15]>C(Cl)Cl.O>[N:1]1([C:13](=[O:16])[CH:14]=[CH2:15])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
15.56 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.04 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20-35° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 16 h of stirring
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
The combined organic layers was washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
The filtrate was rotary evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(CCCC1)C(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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